4-Bromo-3-(difluoromethoxy)toluene
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Overview
Description
- The compound consists of a toluene ring (a methyl-substituted benzene ring) with a bromine atom at position 4 and a difluoromethoxy group (CF2O) at position 3.
- Its molecular weight is approximately 237.04 g/mol .
4-Bromo-3-(difluoromethoxy)toluene: is a chemical compound with the molecular formula CHBrFO. It falls into the category of aromatic compounds.
Preparation Methods
Synthetic Routes: The synthesis of 4-Bromo-3-(difluoromethoxy)toluene involves various methods. One common approach is the bromination of 3-(difluoromethoxy)toluene using bromine or a brominating agent.
Reaction Conditions: The reaction typically occurs under acidic conditions, and the bromine atom replaces a hydrogen atom on the aromatic ring.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity: 4-Bromo-3-(difluoromethoxy)toluene can undergo various reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound serves as a building block for more complex molecules due to its functional groups.
Biology and Medicine: Research may explore its potential as a pharmacophore or precursor for drug development.
Industry: Applications could include agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
- The exact mechanism of action for 4-Bromo-3-(difluoromethoxy)toluene is context-dependent. It may interact with specific biological targets or participate in chemical reactions relevant to its applications.
Comparison with Similar Compounds
Similar Compounds: Other halogenated toluenes or benzene derivatives with similar functional groups.
Uniqueness: The combination of bromine and difluoromethoxy groups distinguishes it from related compounds.
Properties
Molecular Formula |
C8H7BrF2O |
---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-methylbenzene |
InChI |
InChI=1S/C8H7BrF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 |
InChI Key |
DYTCBQFCFFQRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OC(F)F |
Origin of Product |
United States |
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